2-((3,4-Dichlorobenzyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile
Description
2-((3,4-Dichlorobenzyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile is a nicotinonitrile derivative featuring:
- A nicotinonitrile core (pyridine ring with a nitrile group).
- 3,4-Dichlorobenzylthio substituent at position 2, providing electron-withdrawing effects.
- 3,4-Dimethoxyphenyl group at position 4, contributing electron-donating properties.
- p-Tolyl (4-methylphenyl) group at position 6, enhancing hydrophobicity.
Properties
Molecular Formula |
C28H22Cl2N2O2S |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H22Cl2N2O2S/c1-17-4-7-19(8-5-17)25-14-21(20-9-11-26(33-2)27(13-20)34-3)22(15-31)28(32-25)35-16-18-6-10-23(29)24(30)12-18/h4-14H,16H2,1-3H3 |
InChI Key |
HPIXACIZDLMBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-((3,4-Dichlorobenzyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile , also known as CAS 444156-97-2 , is a complex organic molecule featuring a thioether and multiple aromatic substituents. Its unique structure suggests potential biological activities that may be leveraged in medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 521.46 g/mol. The structure includes:
- A dichlorobenzylthio group
- A dimethoxyphenyl group
- A p-tolyl substituent
These substituents contribute to the compound's reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may show antiviral properties against various viral strains. For instance, compounds with thienopyrimidine cores have demonstrated effectiveness against certain viral infections.
- Anticancer Potential : Similar thienopyridine derivatives have been investigated for their anticancer properties, indicating that the compound could potentially inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which may be relevant for developing treatments for inflammatory diseases .
Antiviral Studies
A study focusing on the antiviral properties of related compounds revealed that modifications in the thioether and aromatic substituents could significantly enhance antiviral efficacy. The compound was tested against several viral strains, showing promising results in inhibiting viral replication.
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases .
Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of structurally related compounds. Results indicated a reduction in nitric oxide production in macrophage cultures treated with these compounds, suggesting potential use in managing inflammatory conditions .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogs
Key Observations :
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
